molecular formula C9H16O2 B14331155 Non-2-yne-1,4-diol CAS No. 98262-70-5

Non-2-yne-1,4-diol

Cat. No.: B14331155
CAS No.: 98262-70-5
M. Wt: 156.22 g/mol
InChI Key: YLEIGAZAABEZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Non-2-yne-1,4-diol, also known as 2-butyn-1,4-diol, is an organic compound with the molecular formula C₄H₆O₂. It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents. This compound is significant in various chemical processes and industrial applications due to its unique structure, which includes both an alkyne and two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-2-yne-1,4-diol can be synthesized through the Reppe synthesis, where formaldehyde and acetylene are the reactants. The reaction typically occurs in the presence of a copper-bismuth catalyst at temperatures ranging from 90°C to 150°C and pressures from 1 to 20 bar .

Industrial Production Methods

The industrial production of this compound involves similar conditions as the laboratory synthesis but on a larger scale. The use of copper-bismuth catalysts coated on an inert material is common to ensure high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Non-2-yne-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Non-2-yne-1,4-diol involves its ability to participate in various chemical reactions due to the presence of both alkyne and hydroxyl functional groups. The hydroxyl groups can form hydrogen bonds, making the compound highly reactive in substitution and oxidation reactions. The alkyne group allows for hydrogenation and other addition reactions, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: Similar in structure but lacks the alkyne group.

    2-Butene-1,4-diol: Similar but contains a double bond instead of a triple bond.

    1,4-Dihydroxy-2-butyne: Another name for Non-2-yne-1,4-diol.

Uniqueness

This compound is unique due to its combination of an alkyne and two hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of various industrial and pharmaceutical compounds .

Properties

CAS No.

98262-70-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

non-2-yne-1,4-diol

InChI

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h9-11H,2-4,6,8H2,1H3

InChI Key

YLEIGAZAABEZHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.